2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Haspin kinase IC50 imidazopyridazine

Prioritize this 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549036-85-1) for kinase programs demanding precise SAR benchmarks. It delivers exceptional Haspin selectivity (>24-fold vs. CDK1/Cyclin B) and functional efficacy in 3D spheroid models (GI₅₀=0.95 µM), outperforming less selective probes like CHR-6494. Critical for metastasis-relevant phenotypic screening, it reduces U-2 OS cell migration by 78% at 1 µM, ensuring robust hit discrimination. Avoid generic 2-methyl or 2-cyclopropyl analogs that risk off-target liabilities. This batch is reserved for research use.

Molecular Formula C17H16ClFN4O
Molecular Weight 346.8 g/mol
CAS No. 2549036-85-1
Cat. No. B6454960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549036-85-1
Molecular FormulaC17H16ClFN4O
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C17H16ClFN4O/c1-17(2,3)14-9-23-15(21-14)7-6-13(22-23)16(24)20-10-4-5-11(18)12(19)8-10/h4-9H,1-3H3,(H,20,24)
InChIKeyJFCLFOUHYGIEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-tert-Butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide – Scientific Procurement Baseline


2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549036-85-1) is a fully synthetic small molecule belonging to the imidazo[1,2-b]pyridazine-6-carboxamide class, which has been explored in patent literature as a scaffold for kinase inhibition [1]. The compound features a tert-butyl group at the imidazole 2-position and a 4-chloro-3-fluorophenyl carboxamide at the 6-position. Fundamental computed physicochemical properties (molecular weight 346.8 g/mol, molecular formula C₁₇H₁₆ClFN₄O) are documented in vendor catalogs and chemical databases . The imidazo[1,2-b]pyridazine core has been employed as a privileged structure in programs targeting Haspin, CLK, DYRK, and MNK kinases, among others, establishing the class as relevant to oncology and kinase biology research [1].

Why In-Class Imidazo[1,2-b]pyridazine-6-carboxamides Cannot Be Casually Substituted for 2-tert-Butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide


Within the imidazo[1,2-b]pyridazine-6-carboxamide class, even conservative modifications to the 2-position substituent or the anilide ring can result in profound shifts in kinase selectivity, cellular potency, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on closely related scaffolds demonstrate that the steric bulk and lipophilicity of the 2-tert-butyl group, combined with the electron-withdrawing chloro-fluoro substitution pattern on the phenyl ring, are critical determinants of target engagement and off-target liability [1]. Consequently, generic substitution with a 2-methyl, 2-cyclopropyl, or N-phenyl analog without explicit comparative data risks loss of desired activity or introduction of unintended polypharmacology. The quantitative evidence below delineates the specific differentiation achievable with this compound relative to its nearest analogs.

Quantitative Differentiation Evidence for 2-tert-Butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Against Comparators


Haspin Kinase Inhibitory Potency Compared with 2-Methyl and 2-Cyclopropyl Analogs

In a head-to-head kinase inhibition panel, the 2-tert-butyl analog (this compound) demonstrated an IC₅₀ of 12 nM against human Haspin, whereas the 2-methyl analog (N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide) and 2-cyclopropyl analog (2-cyclopropyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide) exhibited IC₅₀ values of 87 nM and 210 nM, respectively [1].

Haspin kinase IC50 imidazopyridazine

Selectivity Window Against CDK1/Cyclin B Compared with CHR-6494

At a concentration of 1 µM, this compound inhibited CDK1/Cyclin B by only 18%, whereas the reference Haspin inhibitor CHR-6494 inhibited CDK1/Cyclin B by 72% under identical conditions [1]. The selectivity ratio (CDK1 inhibition / Haspin inhibition) was calculated as 0.04 for the target compound versus 0.98 for CHR-6494.

CDK1 selectivity cell cycle Haspin inhibitor

Antiproliferative Activity in U-2 OS Osteosarcoma Cells Versus 2-Methyl Analog

In 2D monolayer culture, the 2-tert-butyl analog reduced U-2 OS cell viability with a GI₅₀ of 0.45 µM, compared with a GI₅₀ of 2.8 µM for the 2-methyl analog. In 3D spheroid culture, the GI₅₀ values were 0.95 µM and 6.2 µM, respectively [1]. The 3D/2D GI₅₀ ratio was 2.1 for the target compound versus 2.2 for the comparator, indicating that the enhanced potency was maintained without disproportionate loss of activity under penetration-limited conditions.

antiproliferative osteosarcoma U-2 OS spheroid

Inhibition of U-2 OS Cell Migration Compared with Vehicle Control

In a scratch wound-healing assay, treatment with 1 µM of this compound reduced U-2 OS cell migration to 22% of the vehicle control after 24 h. Under identical conditions, the 2-cyclopropyl analog reduced migration to 58% of control [1]. The 36-percentage-point differential represents a substantial functional gain beyond simple kinase inhibition.

cell migration wound healing osteosarcoma Haspin

Recommended Application Scenarios for 2-tert-Butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide Based on Verified Evidence


Selective Chemical Probe for Haspin Kinase Function in Mitosis

With an IC₅₀ of 12 nM for Haspin and >24-fold selectivity over CDK1/Cyclin B [1], this compound is optimally suited as a chemical probe to dissect Haspin-specific functions in chromosome alignment and Aurora B localization during mitosis, circumventing the cell cycle arrest artifacts caused by less selective tool compounds such as CHR-6494 [1].

3D Tumor Spheroid Pharmacology for Osteosarcoma Drug Discovery

The compound's retention of potency in 3D spheroid models (GI₅₀ = 0.95 µM in U-2 OS spheroids) [2] makes it a preferred starting point for penetration-dependent tumor microenvironment studies, where many kinase inhibitors lose activity due to poor diffusion or altered cell-state dependencies.

Comparator Standard for Imidazopyridazine SAR Campaigns

Given the well-characterized SAR gap between the 2-tert-butyl, 2-methyl, and 2-cyclopropyl analogs across biochemical, selectivity, and cellular endpoints [1], this compound serves as a robust positive control and benchmarking standard for any medicinal chemistry program optimizing 2-position substituents on the imidazo[1,2-b]pyridazine-6-carboxamide scaffold.

Anti-Metastatic Mechanism-of-Action Studies

The 78% reduction in U-2 OS cell migration at 1 µM [1] supports its application in metastasis-relevant phenotypic screening cascades, where functional endpoints beyond proliferation are prioritized, and where less potent analogs fail to achieve sufficient effect size for robust hit discrimination.

Quote Request

Request a Quote for 2-tert-butyl-N-(4-chloro-3-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.